Gallium 8-hydroxyquinolinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
tri(quinolin-8-yloxy)gallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7NO.Ga/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNQSDKCINQQP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O[Ga](OC3=CC=CC4=C3N=CC=C4)OC5=CC=CC6=C5N=CC=C6)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18GaN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Gallium Iii Coordination Compounds in Contemporary Research
Gallium(III) coordination compounds are at the forefront of modern chemical research due to their wide-ranging potential applications, particularly in medicine and materials science. nih.govresearchgate.netmdpi.com The therapeutic relevance of gallium(III) compounds stems largely from the chemical similarities between the Ga(III) ion and the biologically essential Fe(III) ion. nih.govresearchgate.net This mimicry allows gallium compounds to interfere with iron-dependent metabolic pathways, giving them potent antimicrobial and anticancer properties. mdpi.comresearchgate.netnih.gov Researchers are actively developing gallium-based complexes as novel antibiotics to combat resistant bacteria and as chemotherapeutic agents. nih.govmdpi.com Beyond its biomedical applications, gallium's ability to form stable and often luminescent complexes makes it valuable in the field of materials science, especially for optoelectronic devices. mit.edutandfonline.com
Historical Context of 8 Hydroxyquinoline Ligands in Coordination Chemistry
The ligand 8-hydroxyquinoline (B1678124), also known as oxine, has a rich history in coordination chemistry. wikipedia.orgresearchgate.netwisdomlib.org First synthesized in 1880, its ability to act as a potent chelating agent for a wide array of metal ions was discovered in the 1920s. wikipedia.org This property made it an invaluable analytical reagent for the determination and extraction of metal ions for many decades. wisdomlib.orgresearchgate.netajchem-a.com 8-hydroxyquinoline is a bidentate ligand, coordinating to metal ions through the nitrogen atom of its heterocyclic ring and the oxygen atom of its deprotonated hydroxyl group. ajchem-a.comajchem-a.com The unique photophysical properties of its metal complexes, particularly the strong fluorescence of compounds like tris(8-hydroxyquinoline)aluminum (Alq₃), led to a resurgence of interest in 8-hydroxyquinoline derivatives for applications in materials science, most notably in the development of organic light-emitting diodes (OLEDs). tandfonline.comrsc.org
Coordination Chemistry and Structural Dynamics of Gallium Iii 8 Hydroxyquinolinate
Ligand Binding Modalities and Chelation Behavior
The interaction between the gallium(III) ion and the 8-hydroxyquinolinate ligand is characterized by a specific and strong binding mode, which is fundamental to the stability and structure of the resulting complex.
The 8-hydroxyquinolinate anion (q⁻) acts as a bidentate ligand, coordinating to the gallium(III) ion through the deprotonated hydroxyl oxygen and the quinoline (B57606) ring's nitrogen atom. rsc.orgcymitquimica.com This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the thermodynamic stability of the complex. rsc.org The formation of tris-chelated complexes, such as [Ga(q)₃], is generally more thermodynamically stable compared to the mono- and bis-chelated species. rsc.org
The table below summarizes the key donor atoms and the resulting chelate structure.
| Donor Atom 1 | Donor Atom 2 | Resulting Chelate Ring Size |
| Phenolic Oxygen (O⁻) | Pyridinic Nitrogen (N) | 5-membered |
Geometric Aspects of Gallium(III) Coordination Polyhedra
The coordination of three bidentate 8-hydroxyquinolinate ligands to a central gallium(III) ion results in a six-coordinate complex, which typically adopts an octahedral or pseudo-octahedral geometry. The specific arrangement of the ligands around the metal center can lead to different geometric isomers.
Tris(8-hydroxyquinolinato)gallium(III), often abbreviated as Ga(q)₃, can exist as two possible geometric isomers: meridional (mer) and facial (fac). researchgate.net In the mer isomer, the three oxygen and three nitrogen donor atoms lie in two perpendicular planes relative to the central gallium atom. researchgate.net Conversely, the fac isomer has the three oxygen and three nitrogen atoms on the faces of the octahedron. researchgate.net
X-ray diffraction studies have confirmed that the coordination polyhedron of the gallium atom in Ga(q)₃ is a distorted octahedron. osti.gov Several polymorphs of Ga(q)₃ have been identified, with some being isomorphous to the well-studied aluminum analogue, Al(q)₃. researchgate.netacs.org The α and β polymorphs of Ga(q)₃ contain the meridional isomer, while the δ polymorph, which can be formed by annealing the α form, contains the facial isomer. researchgate.netacs.org The presence of solvent molecules in the crystal lattice can also influence the specific geometry and intermolecular interactions. mit.edu
The table below details the crystallographic data for a monoclinic form of gallium 8-hydroxyquinolinate. osti.gov
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Monoclinic | P2₁/n | 11.232 | 13.323 | 16.722 | 94.25 | 4 |
Modifications to the 8-hydroxyquinoline (B1678124) ligand, such as the introduction of substituents, can influence the coordination geometry and the properties of the resulting gallium(III) complex. Steric hindrance from bulky substituents on the ligand can affect the packing of the ligands around the gallium center, potentially favoring one isomer over another or causing further distortions from ideal octahedral geometry.
The electronic properties of the substituents also play a crucial role. Electron-donating or electron-withdrawing groups on the quinoline ring can alter the electron density on the donor oxygen and nitrogen atoms, thereby affecting the strength of the Ga-O and Ga-N bonds. nih.gov For example, a study on a series of gallium(III) complexes with substituted 8-hydroxyquinoline ligands demonstrated that changes in substituents led to variations in the cytotoxic activity of the complexes, which is intrinsically linked to their structure and stability. nih.gov Furthermore, the electronic nature of the ligand can influence the photophysical properties of the complex, such as its fluorescence emission, by modifying the energy levels of the molecular orbitals involved in electronic transitions. mit.edu
Octahedral and Pseudo-Octahedral Geometries
Solution Equilibria and Complex Stability Investigations
The behavior of gallium(III) 8-hydroxyquinolinate in solution is governed by a series of equilibria, including complex formation, dissociation, and potential interactions with other species present in the medium. Understanding these equilibria is crucial for predicting the speciation of the complex under different conditions.
In aqueous solution, the formation of gallium(III) 8-hydroxyquinolinate complexes occurs in a stepwise manner, with the formation of 1:1, 1:2, and 1:3 metal-to-ligand species. nih.govrsc.orgnih.gov The stoichiometry and stability constants of these complexes have been determined using various techniques, including pH-potentiometry, UV-Vis spectrophotometry, spectrofluorometry, and NMR spectroscopy. nih.govnih.gov
A comprehensive speciation study of the Ga(III)-8-hydroxyquinoline-5-sulfonate system confirmed the presence of [Ga(L)]²⁺, [Ga(L)₂]⁺, and [Ga(L)₃] complexes. nih.govrsc.orgnih.gov The tris-chelated [Ga(L)₃] complex is particularly stable, especially at physiological pH, where its dissociation is negligible even at low concentrations. nih.gov The high stability of the tris(8-hydroxyquinolinato)gallium(III) complex, also known as KP46, is a key factor in its potential as an orally administered therapeutic agent. nih.govcore.ac.uk
The stability of the gallium(III) complexes with 8-hydroxyquinoline and its derivatives generally follows the order of the ligand's basicity. zenodo.org Potentiometric studies have been employed to determine the stepwise stability constants, providing quantitative insight into the formation equilibria. zenodo.org The table below presents the logarithmic values of stepwise stability constants for Ga(III) complexes with 8-hydroxyquinoline (OX) and its sulfonated derivatives. zenodo.org
| Ligand | log K₁ | log K₂ | log K₃ |
| 8-Hydroxyquinoline (OX) | 13.85 | 12.60 | 11.25 |
| 8-Hydroxyquinoline-5-sulfonic acid (OSA) | 12.82 | 11.55 | 10.10 |
| 7-Iodo-8-hydroxyquinoline-5-sulfonic acid (IOSA) | 12.45 | 11.20 | 9.85 |
pH-Potentiometry and Spectrophotometric Studies of Formation Constants
The formation of Gallium(III) 8-hydroxyquinolinate complexes in solution is significantly influenced by pH. Studies employing pH-potentiometry and spectrophotometry have been crucial in determining the stoichiometry and stability constants of these complexes. core.ac.uknih.gov In aqueous solutions, the formation of [GaL]2+, [GaL2]+, and [GaL3] species has been identified, where L represents the 8-hydroxyquinolinate ligand. nih.gov
The Calvin-Bjerrum pH titration technique, as modified by Irving-Rossotti, has been a key method in these investigations. zenodo.org This technique allows for the determination of proton-ligand stability constants and the stepwise formation constants of the metal complexes. zenodo.org For instance, studies have been conducted at a constant ionic strength (µ = 0.2M) to ensure comparable results. zenodo.org
Spectrophotometric titrations provide complementary data. By monitoring the changes in the UV-Vis absorbance spectra at different pH values, the formation and dissociation of the complexes can be observed. core.ac.uk For example, at a wavelength of 388 nm, the absorbance is higher in acidic pH ranges where the Gallium(III) complexes are formed. core.ac.uk As the pH increases, the spectra may become identical to that of the metal-free ligand, indicating complex dissociation. core.ac.uk The data from these spectrophotometric titrations are often analyzed using computer programs like PSEQUAD to calculate the stability constants and individual spectra of the species formed. core.ac.uk
The stability of Gallium(III) 8-hydroxyquinolinate complexes has been compared to those with other ligands. The trend in stability constants for Gallium(III) complexes was found to be 8-Hydroxyquinoline (OX) > 8-Hydroxyquinoline-5-sulfonic acid (OSA) > 7-iodo-8-Hydroxyquinoline-5-sulfonic acid (IOSA) > Picolinic acid (PA). zenodo.org
Table 1: Stepwise Stability Constants of Gallium(III) Complexes
| Ligand | Log K1 | Log K2 | Log K3 | Method | Reference |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline (OX) | 12.80 | 12.20 | 11.15 | Calvin-Bjerrum pH titration | zenodo.org |
| 8-Hydroxyquinoline-5-sulfonic acid (OSA) | 12.25 | 11.05 | 9.65 | Calvin-Bjerrum pH titration | zenodo.org |
| 7-iodo-8-Hydroxyquinoline-5-sulfonic acid (IOSA) | 10.93 | 9.82 | 8.10 | Calvin-Bjerrum pH titration | zenodo.org |
| Picolinic acid (PA) | 8.15 | 7.05 | - | Calvin-Bjerrum pH titration | zenodo.org |
Thermodynamic Stability and Dissociation Dynamics in Aqueous and Non-Aqueous Media
The tris(8-hydroxyquinolinato)gallium(III) complex, also known as KP46, exhibits outstanding stability. nih.gov This high thermodynamic stability means that the dissociation of the complex is negligible at physiological pH, even at low concentrations. nih.gov This stability is crucial for its potential biological applications, as it allows the complex to remain intact. nih.gov
However, the aqueous chemistry of Ga(III) is complex due to hydrolysis and the formation of various hydroxido/oxido species, which can be monomeric or polymeric. rsc.org The pKa values for aqua Ga(III) complexes range from 2.6 for the formation of Ga(OH)2+ to 6.3 for Ga(OH)4-. rsc.org This hydrolytic chemistry complicates the study of Ga(III) complex equilibria in aqueous media. rsc.org
In non-aqueous media, such as dimethyl sulfoxide (B87167) (DMSO)/water mixtures, the stability and formation of Gallium(III) 8-hydroxyquinolinate have also been investigated. core.ac.uk Studies have been performed in DMSO/water mixtures of 30:70 (w/w) and 60:40 (w/w). core.ac.uk The stability of the complexes can be influenced by the solvent composition. mcmaster.ca For instance, the reactions of 5,7-dibromo-8-hydroxyquinoline with Ga(NO3)3 in DMSO revealed a slow but concerted coordination of three ligands. rsc.org The deprotonation of the ligand appears to be the rate-limiting step, which is facilitated by basic Ga(III) hydroxido species. rsc.org
The stability of Gallium(III) 8-hydroxyquinolinate complexes has been shown to be high in various conditions. For example, some complexes have been found to be stable in air for at least three months, as confirmed by 1H NMR spectroscopy. acs.orgnih.gov Furthermore, the fluorescence intensity of certain Gallium(III) 8-hydroxyquinolinate complexes in water remains consistent over 72 hours, indicating excellent stability. acs.orgnih.gov The thermal stability is also noteworthy, with some tris(8-hydroxyquinolinate) gallium films being stable up to high temperatures. researchgate.net
Table 2: Stability of Gallium(III) 8-Hydroxyquinolinate Complexes in Different Media
| Complex | Medium | Observation | Method | Reference |
|---|---|---|---|---|
| Tris(8-quinolinolato)gallium(III) (KP46) | Aqueous (physiological pH) | Negligible dissociation | - | nih.gov |
| [Ga(Br2-HQ)3] | DMSO | Slow, concerted coordination | UV-vis, Emission Spectroscopy | rsc.org |
| CP-1, CP-2, CP-3, CP-4 | Air (25 °C) | Stable for 3 months | 1H NMR | acs.orgnih.gov |
| CP-1, CP-2, CP-3, CP-4 | Water | Stable fluorescence for 72 hours | Fluorescence Spectroscopy | acs.orgnih.gov |
Supramolecular Interactions and Crystal Packing in Solid State Research
In the solid state, Gallium(III) 8-hydroxyquinolinate complexes participate in a variety of supramolecular interactions that dictate their crystal packing. acs.org X-ray diffraction studies have revealed that these complexes can form extensive three-dimensional frameworks. acs.org These frameworks are constructed from intermolecular interactions, including π-π stacking and hydrogen bonding. acs.org
The 8-hydroxyquinoline ligands, being planar aromatic systems, are prone to π-π stacking interactions. acs.org These interactions occur between the quinoline rings of adjacent molecules, with preferential overlap of the pyridyl rings, at distances typically between 3.5 and 3.9 Å. These stacking interactions are a significant driving force in the assembly of the supramolecular architecture.
Hydrogen bonding also plays a crucial role in the crystal packing. For example, in the solid state, a di(8-hydroxyquinoline) derivative can form a hydrogen-bonded polymer. rsc.org In complexes, hydrogen bonds can form between the ligands of one molecule and atoms of an adjacent molecule. acs.org
The crystal structure of Gallium(III) 8-hydroxyquinolinate has been determined to be monoclinic with the space group P21/n. acs.orgosti.gov The gallium atom is typically in a distorted octahedral coordination environment. osti.gov The arrangement of the ligands around the central gallium ion can lead to geometrical isomers, specifically mer (meridional) and fac (facial) isomers. acs.org In some crystal structures, only the trans (or mer) isomer is observed. acs.org
The nature of the substituents on the 8-hydroxyquinoline ligand can influence the supramolecular architecture and the resulting properties of the complex. mdpi.com By introducing different functional groups, it is possible to tune the non-covalent intra- and intermolecular forces, leading to the construction of metal complexes with desired structures and properties. mdpi.com
Table 3: Crystal Data for Gallium(III) 8-Hydroxyquinolinate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | acs.orgosti.gov |
| Space Group | P21/n | acs.orgosti.gov |
| a (Å) | 11.0233(13) | acs.org |
| b (Å) | 13.2751(7) | acs.org |
| c (Å) | 16.920(4) | acs.org |
| β (°) | 98.049(12) | acs.org |
| Volume (Å3) | 2451.6(6) | acs.org |
| Z | 4 | acs.orgosti.gov |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and optimize the geometry of Gallium 8-hydroxyquinolinate (Gaq3). These calculations are crucial for understanding the molecule's stability, reactivity, and photophysical properties.
Studies have shown that the choice of basis set and functional is critical for obtaining accurate results. For instance, the combination of the B3LYP functional with a flexible basis set like 6-31+G*, which includes diffuse and polarized orbitals, is necessary for an accurate description of the ground-state molecular geometry of the meridional (mer) isomer of Gaq3. researchgate.net The ground-state geometry of Gaq3 has also been optimized at the ωB97X-D level using the def2-SVP basis set. nih.gov Comparisons between DFT theoretical structures and single-crystal X-ray crystallography data have been performed to validate the computational models. acs.orgresearchgate.net
DFT calculations have been used to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the electronic transitions and charge transport properties of the material. For mer-Gaq3, the FMOs have been computed at the B3LYP/6-31G* level of theory. researchgate.net These analyses reveal insights into the nature of the electronic excitations, which are crucial for applications in organic light-emitting diodes (OLEDs).
Furthermore, DFT has been utilized to study various derivatives of this compound. For a series of (8-hydroxyquinoline) gallium(III) complexes, DFT calculations were performed using Gaussian 09 with the ωB97X-D functional and def2-SVP basis set to optimize the ground-state geometries. nih.gov The electronic structures of these complexes were further analyzed by calculating their electrostatic potentials. researchgate.net
| Computational Method | Basis Set | Property Calculated | Reference |
| DFT (B3LYP) | 6-31+G | Ground-state molecular geometry | researchgate.net |
| DFT (ωB97X-D) | def2-SVP | Ground-state geometry | nih.gov |
| DFT (B3LYP) | 6-31G | Frontier molecular orbitals | researchgate.net |
| DFT (B3LYP) | 6-31G(d) | Ground-state geometry of mer-Mq3 (M=Al, Ga) | researchgate.net |
| CIS | 6-31G | First excited-state geometry of mer-Mq3 (M=Al, Ga) | researchgate.net |
Molecular Dynamics Simulations and Conformational Analysis
While specific studies focusing solely on extensive molecular dynamics simulations and detailed conformational analysis of this compound are not prevalent in the provided search results, the principles of these computational techniques are fundamental to understanding the dynamic behavior of such molecules. Molecular dynamics (MD) simulations would allow for the exploration of the conformational landscape of Gaq3 over time, providing insights into its flexibility, stability, and interactions with its environment.
Conformational analysis, often coupled with quantum chemical calculations, is crucial for identifying the most stable isomers of Gaq3. The tris-chelated complex can exist in two geometric isomers: meridional (mer) and facial (fac). Experimental and theoretical studies have focused on identifying the predominant and most stable form. For instance, it has been noted that while some crystalline structures contain the meridional isomer, conversion to the facial isomer can occur in solution. researchgate.net The relative stability of these isomers is a key factor influencing the material's properties and performance in devices. DFT calculations have been used to study the structural details of these isomers. rsc.org
Molecular Docking Studies for Predicting Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in medicinal chemistry for understanding how a potential drug molecule might interact with a biological target, such as a protein or nucleic acid.
In the context of this compound and its derivatives, molecular docking studies have been performed to explore their potential as anticancer agents. For example, a series of (8-hydroxyquinoline) gallium(III) complexes were synthesized, and molecular docking was used to predict their binding interactions with protein disulfide isomerase (PDI), a potential cancer target. nih.govresearchgate.net One of the complexes, CP-4, was predicted to have a high binding affinity for PDI. nih.gov
Another study investigated the interaction of a specific gallium(III) complex, CP-4, with GSK-3β, another protein target. The docking results suggested that the interaction primarily involved π-π stacking between the benzene (B151609) rings of the complex and amino acid residues like Gly63 and Tyr140, as well as hydrogen bonding. nih.gov These computational predictions provide a rationale for the observed biological activity and guide the design of new, more potent compounds. nih.govacs.org
The interactions of gallium complexes are not limited to proteins. The ability of these compounds to interact with DNA is also a key aspect of their potential therapeutic action. Molecular docking can be employed to model these interactions, providing insights into the binding modes and affinities. researchgate.net
| Complex | Biological Target | Key Interacting Residues | Interaction Type | Reference |
| CP-4 | Protein Disulfide Isomerase (PDI) | Not specified | High binding force | nih.govresearchgate.net |
| CP-4 | GSK-3β | Gly63, Tyr140, IL-62 | π-π stacking, Hydrogen bonding | nih.gov |
| Gallium Maltolate | SARS-CoV-2 Main Protease | Glutamate-166, Cysteine-145 | Hydrogen bonding | mdpi.com |
| Gallium Maltolate | SARS-CoV-2 Papain-Like Protease | Not specified | Strong binding | mdpi.com |
Quantum Chemical Characterization of Photophysical Processes
Quantum chemical methods are instrumental in understanding the photophysical properties of this compound, which are central to its application in optoelectronic devices. These methods can predict absorption and emission spectra, fluorescence quantum yields, and the nature of excited states.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying electronic excited states and simulating UV-Vis absorption and fluorescence spectra. TD-B3LYP calculations have been successfully used to simulate the fluorescence spectra of mer-Gaq3. researchgate.net The best agreement with experimental spectra for maximum absorption and emission wavelengths was achieved with the TD-B3LYP/3-21G* level of theory. researchgate.net
The photophysical properties of Gaq3 are known to be influenced by the central metal ion. Studies comparing Gaq3 with its aluminum analogue (Alq3) have revealed that the fluorescence quantum yield of the Ga(III)-8-HQS 1:3 complex is significantly lower than that of the corresponding Al(III) complex. rsc.orgnih.gov While this could be partially attributed to the heavy atom effect of gallium promoting intersystem crossing to the triplet state, transient absorption measurements have shown that the triplet state yield is actually lower for the gallium complex. nih.gov An alternative explanation proposed is the photolabilisation of ligand exchange, which acts as a non-radiative decay pathway and is more efficient in the gallium complex. rsc.orgnih.gov
The solvent environment can also play a role in the photophysical behavior. The electron absorption spectra of related manganese complexes have been calculated under different solvent conditions to understand their structure-activity relationship. researchgate.net
Prediction of Structure-Activity Relationships through Computational Methods
Computational methods are powerful tools for establishing structure-activity relationships (SAR), which correlate the chemical structure of a compound with its biological or physical properties. By systematically modifying the structure of this compound in silico, researchers can predict how these changes will affect its performance.
For instance, computational studies have been used to evaluate the effect of substitutions on the 8-hydroxyquinoline (B1678124) ligand. By introducing different functional groups at various positions on the quinoline (B57606) ring, it is possible to tune the electronic and optical properties of the resulting gallium complex. DFT calculations can predict the impact of these substitutions on the HOMO-LUMO gap, which in turn affects the emission color in OLED applications. acs.org
In the context of medicinal chemistry, SAR studies are crucial for optimizing the therapeutic efficacy of gallium complexes. The cytotoxic effects of a series of (8-hydroxyquinoline) gallium(III) complexes against cancer cell lines were evaluated and correlated with their structural and electronic properties determined by DFT. nih.govacs.org This allows for the identification of key structural features that contribute to anticancer activity, such as the nature and position of substituents on the quinoline ligand. rsc.org For example, the introduction of bromo-substituents was found to enhance the anticancer activity. nih.gov
Computational methods, including DFT and molecular docking, have also been used to explore the reactivity and binding interactions of gallium maltolate, a related compound, to understand its therapeutic potential. mdpi.com These studies help in building predictive models that can accelerate the discovery and development of new gallium-based compounds with desired properties.
Mechanistic Investigations at the Cellular and Molecular Levels Pre Clinical Research
Mimicry of Iron Metabolism and Homeostasis Disruption
Gallium(III) [Ga(III)] functions as an iron mimetic in biological systems due to the similarities it shares with the ferric ion (Fe(III)) in terms of charge, ionic radius, electronegativity, and coordination geometry. core.ac.ukresearchgate.net However, unlike iron, Ga(III) is redox inactive, meaning it cannot participate in essential biological redox processes. core.ac.uk This characteristic allows gallium compounds to interfere with iron metabolism and disrupt cellular iron homeostasis, a key aspect of their therapeutic action. researchgate.netresearchgate.net This interference with iron-dependent pathways is particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for iron. core.ac.ukresearchgate.net
The anticancer compound tris(8-hydroxyquinolinato)gallium(III), also known as KP46, leverages its resemblance to iron to disrupt critical cellular pathways. Ga(III) is capable of binding to the primary iron transport protein, human serum transferrin, which facilitates its cellular uptake, especially in cancer cells that often overexpress transferrin receptors to meet their high iron requirements. core.ac.ukgcmafproducts.com
Once inside the cell, gallium interferes with iron utilization by targeting key iron-dependent enzymes. A primary target is ribonucleotide reductase, the rate-limiting enzyme responsible for producing deoxyribonucleotides for DNA synthesis. core.ac.ukresearchgate.net By binding to the iron site in the R2 subunit of this enzyme, Ga(III) causes the destabilization of an essential tyrosyl radical, thereby inhibiting enzyme activity and halting DNA replication. core.ac.ukmdpi.com Furthermore, research on related gallium compounds has demonstrated that they can disrupt tumor iron metabolism by retarding mitochondrial function. nih.govacs.org Gallium nitrate (B79036), for instance, has been shown to induce mitochondrial iron depletion in glioblastoma cells. nih.gov
The "Trojan Horse Hypothesis" is a central concept in explaining the cellular uptake and mechanism of action of Gallium 8-hydroxyquinolinate. acs.orgnih.govresearchgate.net This model posits that gallium effectively deceives cellular iron transport systems to gain entry into the cell. acs.orgnih.gov Due to the high chemical and structural similarity between Ga(III) and Fe(III), cells and microorganisms mistake gallium for iron and transport it inside via their established iron uptake pathways. acs.orgnih.gov
Once internalized, the "Trojan horse" releases the redox-inactive gallium, which then disrupts vital iron-dependent metabolic processes, leading to cell death. acs.orgnih.gov This strategy is particularly effective because the cell's own transport mechanisms are co-opted to deliver the cytotoxic agent. Studies have shown that Ga(III) can compete with Fe(III) for binding to not only transferrin but also bacterial siderophores and other transport molecules like the Pseudomonas quinolone signal (PQS), effectively hijacking these systems to ensure its accumulation within the target cell. nih.gov
Interference with Iron(III) Transport and Utilization Pathways
Modulation of Reactive Oxygen Species (ROS) Pathways
The interaction of gallium compounds with cellular redox systems is another important aspect of their mechanism. Gallium nitrate has been shown to stimulate an increase in mitochondrial reactive oxygen species (ROS). researchgate.netresearchgate.netscience.gov ROS are chemically reactive molecules, such as hydrogen peroxide and superoxide, that can play roles in cell signaling but cause damage at high levels. patsnap.comnih.gov
The gallium-induced elevation in ROS can trigger downstream signaling cascades, including the upregulation of protective proteins like metallothionein (B12644479) and hemoxygenase-1. researchgate.netresearchgate.netscience.gov However, a significant accumulation of ROS can also lead to oxidative stress, disrupt the mitochondrial membrane potential, and permeabilize the mitochondrial membrane. nih.gov This damage can, in turn, lead to the release of apoptosis-related proteins into the cytoplasm, ultimately promoting programmed cell death. nih.gov Mechanistic evaluations of novel (8-hydroxyquinoline) gallium(III) complexes frequently include ROS analysis to confirm this mode of action in cancer cell lines. acs.orgnih.gov
Induction of ROS and its Downstream Cellular Effects
This compound, also known as Tris(8-quinolinolato)gallium(III) or KP46, and its derivatives have been shown to induce the production of intracellular Reactive Oxygen Species (ROS). The generation of ROS is a critical event that leads to various downstream cellular consequences.
Studies on related gallium complexes demonstrate that an increase in intracellular ROS levels is a common characteristic. For instance, a bi-nuclear gallium(III) complex induced a significant, up to 3.8-fold, increase in ROS levels in U2OS osteosarcoma cells. researchgate.net This elevation in ROS can trigger a cascade of events, including DNA damage and the activation of apoptotic pathways. researchgate.net Another gallium complex, K6, which also contains an 8-hydroxyquinoline (B1678124) ligand, was found to escalate ROS levels in colorectal cancer cells, subsequently leading to DNA damage and apoptosis. researchgate.netwikipedia.org The downstream effects of ROS induction include the promotion of mitochondrial-dependent apoptosis and the modulation of critical signaling pathways. researchgate.net For example, the increase in ROS can lead to the accumulation of γH2Ax, a marker of DNA double-strand breaks, and the phosphorylation of other DNA damage-related proteins. researchgate.net This oxidative stress is a key mechanism contributing to the cytotoxic effects of these compounds.
Interaction with Key Biomolecules and Cellular Targets
DNA Binding and DNA-Related Protein Modulation
This compound and its analogues exert their effects in part through interactions with DNA and the proteins that regulate its function. While direct binding to DNA has been suggested for similar compounds, a more prominent mechanism appears to be the modulation of DNA-related proteins. core.ac.uk
Research on a series of (8-hydroxyquinoline) gallium(III) complexes, specifically a compound designated CP-4, showed that it affects the expression of DNA-related proteins, which in turn leads to the apoptosis of cancer cells. researchgate.netresearchgate.netplos.org This suggests an indirect influence on DNA function rather than direct intercalation. The complex KP46 has been shown to modulate the expression of proteins involved in apoptosis. researchgate.net Specifically, it significantly upregulates the pro-apoptotic protein Harakiri (HRK) and reduces the levels of the X-linked inhibitor of apoptosis (XIAP), which is the most potent known endogenous inhibitor of apoptosis. core.ac.ukresearchgate.net By altering the levels of these key regulatory proteins, this compound can shift the cellular balance towards apoptosis.
Enzyme Inhibition Studies (e.g., Topoisomerase, Haspin Kinase, Ribonucleotide Reductase, Disulfide Isomerase (PDI))
The anticancer activity of this compound is also attributed to its ability to inhibit several key cellular enzymes.
Topoisomerase: Topoisomerases are critical enzymes for DNA replication and repair. researchgate.netresearchgate.net While metal complexes of thiosemicarbazones have shown inhibitory activity against topoisomerases, direct evidence for this compound is less established. researchgate.netmdpi.com However, the broader class of quinoline (B57606) derivatives has been investigated as topoisomerase I inhibitors, suggesting a potential, yet to be fully confirmed, mechanism for gallium-quinoline complexes. researchgate.net
Haspin Kinase: Haspin kinase is an enzyme that plays a crucial role in regulating cell division. patsnap.com The use of 8-hydroxyquinoline as a ligand for Gallium(III) can create a chemical scaffold suitable for developing inhibitors of haspin kinase. researchgate.net Studies on libraries of quinoline derivatives have identified potent haspin kinase inhibitors, indicating that this enzyme is a plausible target for compounds containing a quinoline structure. doi.org
Ribonucleotide Reductase (RR): Gallium compounds are widely recognized for their ability to inhibit ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis. researchgate.netmdpi.comnih.gov The mechanism often involves the gallium(III) ion disrupting iron transport and homeostasis. ncats.io Gallium can directly inhibit RR activity, and it is believed that the abundance of transferrin receptors and the upregulation of RR in tumor cells make them particularly susceptible to gallium's effects. researchgate.netnih.gov
Protein Disulfide Isomerase (PDI): Molecular docking studies have been performed to predict the binding sites of gallium-8-hydroxyquinolinate derivatives. These tests confirmed a high binding affinity for protein disulfide isomerase (PDI), an enzyme involved in protein folding. researchgate.netresearchgate.netplos.org This interaction represents another pathway through which these complexes can induce cellular stress and apoptosis.
Protein-Complex Modeling and Binding Affinity Studies (e.g., Human Serum Albumin, Transferrin)
Once in the bloodstream, this compound (KP46) interacts with serum proteins, primarily human serum albumin (HSA) and transferrin (Tf), which affects its transport and bioavailability. mdpi.comunica.it
The interaction between KP46 and HSA is characterized as a significant noncovalent, hydrophobic binding, where the gallium complex remains largely intact. mdpi.comncats.io In contrast, its interaction with transferrin is less efficient in terms of ligand displacement compared to other gallium complexes like tris(maltolato)gallium(III). mdpi.com Protein-complex modeling calculations have confirmed the interaction between HSA and KP46. mdpi.com Studies using various spectroscopic and analytical methods have been employed to quantify these interactions.
| Protein | Binding Constant (log K') | Interaction Type | Key Findings | Source |
|---|---|---|---|---|
| Human Serum Albumin (HSA) | 4.04 | Noncovalent, hydrophobic | The coordination environment around Ga(III) is retained. HSA plays a prominent role in the serum distribution of KP46. | mdpi.comncats.io |
| Transferrin (Tf) | Not explicitly quantified as a simple binding constant | Ligand displacement / transchelation | Tf replaces the 8-hydroxyquinoline ligand much less efficiently than in other gallium complexes. Conflicting results exist regarding the extent of transchelation versus hydrophobic association. | mdpi.comncats.io |
A comparative study with an indium(III) analogue found that the gallium complex (GaQ3) has a lower binding affinity for HSA (logK' = 4.04) compared to its indium counterpart (InQ3, logK' = 5.0–5.1). researchgate.net This study also reinforced that upon interaction with serum proteins, the GaQ3 scaffold is preferably retained with significant albumin binding, whereas the indium analogue is more prone to ligand release when interacting with transferrin. researchgate.net
Cellular Fate and Metabolism Research (Excluding Toxicity)
Investigation of Cellular Efflux Mechanisms
Cellular resistance to therapeutic agents can be mediated by efflux pumps, such as P-glycoprotein (Pgp), which actively transport compounds out of the cell. nih.govplos.org Research indicates that this compound (KP46) may be able to circumvent this resistance mechanism.
A study in human Nalm-6 lymphoblastic leukemia cell sublines demonstrated that KP46 was capable of overcoming both P-gp-related and P-gp-unrelated multidrug resistance (MDR). researchgate.net This suggests that this compound is either not a significant substrate for P-glycoprotein or it may act as an inhibitor of the pump, thus avoiding efflux and maintaining its concentration within resistant cells. core.ac.ukresearchgate.net This ability to overcome Pgp-mediated resistance is a significant aspect of its preclinical profile.
Advanced Applications in Materials Science and Biomedical Imaging Research
Development of Gallium(III) 8-Hydroxyquinolinate in Optoelectronic Devices
The unique electronic and photophysical properties of Gallium(III) 8-hydroxyquinolinate make it a valuable material in the field of optoelectronics. mit.eduum.edu.my It belongs to a class of metal chelates, alongside its well-known aluminum analogue (Alq3), that are fundamental components in many organic electronic devices. acs.orgacs.org The effectiveness of these metal complexes is influenced by several factors, including the specific coordination isomer—meridional (mer) or facial (fac)—and the crystalline structure, or polymorphism. acs.orgacs.orgtandfonline.com The facial isomers are often sought after for their blue-shifted fluorescence and high quantum yields. acs.orgtandfonline.com
Gallium(III) 8-hydroxyquinolinate (Gaq3) is a promising material for organic light-emitting diodes (OLEDs), where it functions as both an electron-transporting and an emitting layer. acs.orgnih.gov Research has shown that OLEDs incorporating Gaq3 can exhibit higher electroluminescence yields and power efficiency compared to equivalent devices based on the more common tris(8-hydroxyquinoline)aluminum(III) (Alq3). acs.orgnih.gov The performance of Gaq3 in OLEDs is linked to its molecular structure and packing in thin films. The pyridyl ring of the 8-hydroxyquinoline (B1678124) ligand is the location of the lowest unoccupied molecular orbital (LUMO), which may explain the high electron mobility observed in these materials.
Different derivatives of Gaq3 have been synthesized to tune the properties of OLEDs. For instance, a gallium complex with two 2-methyl-8-hydroxyquinoline ligands and a chlorine atom used as an emitting material resulted in a blue-green luminance of 10,490 cd/m². aip.org When this same complex was used as an electron transport material in a rubrene-doped device, a significantly higher luminance of 27,700 cd/m² was achieved. aip.org The luminescent properties can be shifted by modifying the 8-hydroxyquinoline ligand with different substituents. mit.edu Studies on various polymorphs of Gaq3, which are isomorphous to the α, β, and δ structures of Alq3, have been prepared and identified in powders and thin films, with the meridional isomer found in the α and β forms and the facial isomer in the δ form. acs.orgresearchgate.net
Table 1: Performance of select OLEDs incorporating Gallium(III) 8-Hydroxyquinolinate derivatives.
| Gallium Complex | Role in OLED | Reported Luminance (cd/m²) | Emission Color |
| GaMq2Cl (Mq = 2-methyl-8-hydroxyquinoline) | Emitting Material | 10,490 | Blue-Green |
| GaMq2Cl (Mq = 2-methyl-8-hydroxyquinoline) | Electron Transport Material (in rubrene-doped cell) | 27,700 | Not Specified |
| Gaq3 | Emitting Layer | Higher than Alq3-based devices | Green |
Beyond light emission, Gallium(III) 8-hydroxyquinolinate has been investigated for its potential to improve the performance of organic solar cells (OSCs). um.edu.myresearchgate.net Its incorporation into the active layer of OSCs, particularly in ternary bulk heterojunction structures, has shown promise for enhancing efficiency and stability. researchgate.netkoyauniversity.org
Table 2: Effect of Gaq3 on Organic Solar Cell Performance.
| Device Active Layer | Key Improvement Noted | Performance Metric |
| DH6T:PCBM:Gaq3 | Thermal Stability | Stable performance at 180°C |
| DH6T:PCBM:Gaq3 | Efficiency | 5.8 times higher than control (DH6T:PCBM) |
| DH6T:PCBM:Gaq3 | Reproducibility | Considerably improved |
Use as Electron-Transporting and Emitting Materials in Organic Light-Emitting Diodes (OLEDs)
Fluorescent Sensing and Imaging Applications
The inherent luminescent properties of Gallium(III) 8-hydroxyquinolinate and its derivatives make them excellent candidates for fluorescent sensing and imaging applications. cymitquimica.com The 8-hydroxyquinoline ligand itself is weakly fluorescent, but upon chelation with a metal ion like Ga(III), its fluorescence emission is greatly enhanced due to increased molecular rigidity. rroij.com
Derivatives of 8-hydroxyquinoline, such as 8-hydroxyquinoline-5-sulfonate (8-HQS), have been developed as sensitive fluorescent sensors for detecting metal ions. rsc.orgresearchgate.net When 8-HQS binds to Ga(III), a significant increase in the fluorescence intensity is observed, which allows for the detection of Ga³⁺ ions in various media, including surface waters and biological fluids. rsc.org The complexation between Ga(III) and 8-HQS has been studied in detail, revealing the formation of complexes with metal-to-ligand ratios of 1:1, 1:2, and 1:3. rsc.org This chelating ability has also been explored for the detection of other heavy metal ions, such as Cr³⁺, indicating the potential for developing broad-spectrum metal ion sensors. mdpi.com
The emissive properties of gallium(III) 8-hydroxyquinolinate complexes have been harnessed for bioimaging, particularly for visualizing cancer cells in vitro. tandfonline.comnih.govnih.gov Several novel gallium(III) complexes with substituted 8-hydroxyquinoline ligands have been synthesized and shown to possess bioimaging capabilities. nih.govacs.org For example, complexes designated CP-1 ([Ga(HQL)₃]), CP-3 ([Ga(ClQL)₃]), and CP-4 ([Ga(BrQL)₄]) displayed fluorescent properties that allowed for their visualization within human colon cancer cells (HCT116). nih.govresearchgate.net
The emissive nature of these compounds allows them to be used for both diagnosis and monitoring treatment efficacy. nih.govresearchgate.net In one study, nanoparticles containing a gallium complex with 5-bromo-8-hydroxyquinoline were used for in vivo imaging in tumor-bearing mouse models, demonstrating their potential for theranostic applications. tandfonline.comnih.gov Confocal laser scanning microscopy is a common technique used to observe the cellular uptake and distribution of these fluorescent gallium complexes. acs.org
Table 3: Bioimaging applications of Gallium(III) 8-Hydroxyquinolinate derivatives.
| Gallium Complex | Ligand Derivative | Cell Line Imaged | Key Finding |
| CP-1 | 8-hydroxyquinoline | HCT116 (human colon cancer) | Displayed bioimaging properties. nih.gov |
| CP-3 | 5-chloro-8-hydroxyquinoline | HCT116 (human colon cancer) | Displayed bioimaging properties. nih.gov |
| CP-4 | 5-bromo-8-hydroxyquinoline | HCT116 (human colon cancer) | Emissive properties suggest use for diagnosis and in vivo imaging. nih.govresearchgate.net |
| BSA/Ga/HBrQ NPs | 5-bromo-8-hydroxyquinoline | HCT116 (in vivo mouse model) | Superior emissive properties allow for in vivo imaging. tandfonline.comnih.gov |
| GO/Ga/HBrQ NPs | 5-bromo-8-hydroxyquinoline | HCT116 (in vivo mouse model) | Superior emissive properties allow for in vivo imaging. tandfonline.comnih.gov |
Development as Fluorescent Probes for Metal Ion Detection
Research on Drug Delivery System Development
A significant challenge in the biomedical application of gallium(III) complexes, including Gallium(III) 8-hydroxyquinolinate, is their poor water solubility, which limits their bioavailability. tandfonline.comnih.gov To overcome this, research has focused on developing drug delivery systems that can effectively transport these compounds to target sites. tandfonline.comnih.gov
A promising strategy involves the use of biocompatible nanoparticles as carriers. tandfonline.comnih.gov In one approach, a gallium complex with 5-bromo-8-hydroxyquinoline, which has poor water solubility, was encapsulated into nanoparticles made from bovine serum albumin (BSA) and graphene oxide (GO). tandfonline.comnih.gov These nanomedicines, termed BSA/Ga/HBrQ NPs and GO/Ga/HBrQ NPs, remained stable in various solutions and showed excellent anti-proliferation effects on HCT116 colon cancer cells. tandfonline.comnih.gov Another study focused on encapsulating Ga(III) into hyaluronic acid/chitosan nanoparticles (Ga_HA/CS NPs) to improve its delivery for inhalation, aiming to overcome biological barriers like mucus and bacterial biofilms. researchgate.net The development of such nano-formulations is a key step in improving the therapeutic efficacy and delivery of these potent gallium compounds. tandfonline.comnih.gov
Encapsulation in Nanoparticulate Systems (e.g., Albumin-Stabilized, Graphene-Loaded Nanoparticles)
The clinical potential of gallium (III) metal-organic complexes is often hindered by their poor water solubility. tandfonline.comnih.govdovepress.com To overcome this limitation, researchers are encapsulating these compounds within biocompatible nanoparticulate systems to improve their stability and bioavailability. tandfonline.comnih.gov
Prominent examples involve the use of bovine serum albumin (BSA) and graphene oxide (GO) as drug delivery carriers. tandfonline.comnih.gov In one study, a derivative of gallium 8-hydroxyquinolinate, a Ga(III) + 5-bromo-8-hydroxyquinoline (HBrQ) complex, was synthesized. tandfonline.comnih.govresearchgate.net Due to its poor water solubility, this complex was formulated into two types of nanoparticles: BSA/Ga/HBrQ NPs and GO/Ga/HBrQ NPs. tandfonline.comnih.gov The use of these biocompatible materials is a promising strategy to construct drug delivery systems that can enhance the delivery and therapeutic efficacy of the metal-organic complex. tandfonline.comnih.govresearchgate.net
These nanoparticle formulations demonstrate stable existence in various solution states. nih.govdovepress.com The inherent emissive properties of these nanoparticles also make them suitable for in vivo imaging, allowing for the tracking of their distribution and therapeutic effects in animal models. nih.govdovepress.comresearchgate.net The encapsulation within materials like BSA and GO not only solves the issue of poor solubility but also leverages the properties of the nanocarriers to potentially target tumor tissues through effects like enhanced permeability and retention. researchgate.netacs.org
| Nanoparticle System | Gallium Complex Component | Carrier Material | Key Research Finding |
| BSA/Ga/HBrQ NPs | Ga(III) + 5-bromo-8-hydroxyquinoline | Bovine Serum Albumin (BSA) | Enhances drug delivery and shows stability in solution; suitable for in vivo imaging. tandfonline.comnih.govdovepress.com |
| GO/Ga/HBrQ NPs | Ga(III) + 5-bromo-8-hydroxyquinoline | Graphene Oxide (GO) | Improves bioavailability of the poorly water-soluble complex and shows anti-proliferation effects. tandfonline.comnih.govresearchgate.net |
Strategies to Enhance Stability and Bioavailability in Research Formulations
A primary challenge in the research application of gallium-hydroxyquinoline complexes is their limited bioavailability, often linked to poor water solubility. dovepress.comcymitquimica.com A key strategy to circumvent this is the development of novel formulations, particularly metal-organic nanoparticles (MONPs). acs.org
Encapsulation using biocompatible materials is a leading approach. tandfonline.comnih.gov By using carriers such as bovine serum albumin (BSA) and graphene oxide (GO), researchers can create nanomedicines that exhibit improved biocompatibility and solubility in physiological solutions. dovepress.com This approach not only addresses the solubility issue but also aims to improve the pharmacokinetic profile and biodistribution of the gallium complex. core.ac.uk For instance, the tris(8-quinolinolato)gallium(III) complex, known as KP46, shows remarkable stability at physiological pH, allowing it to remain intact more effectively than many other Ga(III) complexes. core.ac.uk
Another researched strategy involves modifying the formulation properties through interactions with other molecules. Studies have suggested that carboxylic acids could play a role in altering the formulation characteristics of tris-hydroxyquinolinate gallium(III) complexes. rsc.orgrsc.org This was observed through second coordination sphere interactions between an acetic acid solvent molecule and the bound hydroxyquinolinate ligands. rsc.orgrsc.org The stability of these compounds can be influenced by factors like pH, which affects their coordination environment and behavior in solution. cymitquimica.com
Catalytic Applications in Polymerization Science
Beyond biomedical research, 8-quinolinolato gallium complexes have been identified as effective catalysts in the field of polymerization science, specifically for the synthesis of biodegradable polymers like polylactic acid (PLA).
Use as Initiators for Ring-Opening Polymerization (e.g., rac-Lactide)
A series of gallium complexes featuring 8-quinolinolato ligands have been synthesized and proven to be active initiators for the ring-opening polymerization (ROP) of rac-lactide. nih.govnih.govacs.org These polymerizations are typically conducted at elevated temperatures (e.g., 347 K) and demonstrate excellent control. nih.govacs.org The control is evidenced by a linear evolution of the polymer's molecular weight as the polymerization progresses, narrow polydispersity indices, and final molecular weights that align with predictions based on the initiator concentration. nih.govnih.govacs.org
Comparative studies have shown that gallium catalysts are faster and equally well-controlled as their aluminum counterparts. nih.govacs.orgacs.org For example, under the same conditions (100 equivalents of lactide, 353 K, in toluene (B28343) for 1 hour), a gallium catalyst achieved over 99% conversion, whereas the analogous aluminum catalyst reached only 45% conversion. nih.govacs.orgacs.org The 8-quinolinolato gallium initiators exhibit rates approximately three times higher than the corresponding aluminum series. nih.govnih.govacs.org This highlights the significant role the metal center plays in moderating the catalytic activity. rsc.org
| Initiator Type | Monomer | Key Catalytic Features |
| 8-Quinolinolato Gallium Complexes | rac-Lactide | Active initiators for Ring-Opening Polymerization (ROP). nih.govnih.govacs.org |
| Provide high degree of polymerization control. nih.govnih.gov | ||
| Exhibit faster polymerization rates than analogous aluminum complexes. nih.govacs.orgacs.org |
Stereoselectivity in Polymerization Reactions
In the polymerization of racemic lactide (a mixture of L- and D-lactide), the stereochemistry of the resulting polylactic acid (PLA) is a critical factor determining its properties. Research has shown that 8-quinolinolato gallium complexes can act as iso-selective initiators. nih.govnih.govacs.org
Some of these gallium initiators demonstrate a moderate degree of isotactic enchainment, with a probability of isotacticity (Pᵢ) of 0.70. nih.govnih.govacs.org This indicates a preference for linking monomers of the same stereochemistry, leading to a stereoblock microstructure. nih.gov Interestingly, while the gallium complexes are significantly faster catalysts than their aluminum analogues, the change in the metal center from aluminum to gallium does not appear to affect the polymerization stereoselectivity, with both metal complexes showing a moderate iso-selectivity (Pᵢ = 0.70). nih.govacs.orgacs.org This maintenance of stereoselectivity, combined with increased reaction rates, makes these gallium complexes highly interesting for the controlled synthesis of PLA. nih.govnih.govacs.org
Structure Activity Relationship Sar and Ligand Design Principles in Pre Clinical Research
Influence of Ligand Substituents on Coordination Chemistry and Biological Activity
The coordination chemistry of gallium with 8-hydroxyquinoline (B1678124) (HQ) ligands is significantly influenced by the nature and position of substituents on the quinoline (B57606) ring. These modifications, in turn, have a profound impact on the biological activity of the resulting complexes.
The introduction of various substituents onto the 8-hydroxyquinoline framework allows for the fine-tuning of the physicochemical properties of the gallium complexes, such as lipophilicity, electronic effects, and steric hindrance. For instance, the complexation of Ga(III) with thiosemicarbazone-derived ligands has been shown to enhance the lipophilicity of the resulting complex, which is a critical factor for cellular uptake. rsc.org
A study involving four novel gallium(III) complexes with different 8-hydroxyquinoline derivatives—[Ga(HQL)3] (CP-1), [Ga(MQL)3] (CP-2), [Ga(ClQL)3] (CP-3), and [Ga(BrQL)4] (CP-4)—demonstrated that substituents significantly influence their anticancer activity. acs.org The study revealed that CP-3 and CP-4, bearing chloro and bromo substituents, respectively, were highly selective for HCT116 cancer cells. acs.org Specifically, CP-4, with a bromo substituent, exhibited excellent cytotoxicity against this cell line. acs.orgnih.gov This highlights the role of halogenation in enhancing the biological efficacy of these complexes. rsc.org
Furthermore, the steric hindrance introduced by substituents can affect the coordination geometry of the gallium center. For example, the presence of a methyl group at the 2-position of the 8-hydroxyquinoline ligand influences the structural properties of the resulting tris(8-quinolinolato)gallium(III) (Gaq3) complex. This steric effect leads to an increase in the average Ga-N bond length and a decrease in the average Ga-O bond distance.
The electronic properties of the substituents also play a crucial role. Electron-withdrawing groups, for instance, can enhance the anticancer activity of 8-hydroxyquinoline derivatives. nih.gov This principle is exemplified by the increased activity observed in complexes with halogenated ligands.
The following table summarizes the influence of different substituents on the properties of Gallium 8-hydroxyquinolinate complexes based on a study of four synthesized complexes (CP-1 to CP-4). acs.org
Correlation between Molecular Structure and Spectroscopic Properties
The molecular structure of this compound complexes is intrinsically linked to their spectroscopic properties, including UV-visible absorption, fluorescence emission, and NMR spectra. These spectroscopic signatures provide valuable insights into the coordination environment of the gallium ion and the electronic nature of the ligands.
The complexation of gallium(III) with 8-hydroxyquinoline and its derivatives typically results in compounds that are fluorescent, a property that can be exploited for bioimaging. acs.orgnih.gov The fluorescence arises from ligand-centered transitions. rsc.org For example, a study of four gallium(III) complexes (CP-1, CP-3, and CP-4) showed high fluorescence intensity, which is beneficial for monitoring their distribution in vitro. acs.org The emission wavelength and quantum yield are sensitive to the substituents on the quinoline ring. rsc.orgmdpi.com For instance, the emissive excited state of a tris-5,7-dibromo-8-hydroxyquinolinate Ga(III) complex in DMSO was characterized as arising from a ligand-centered singlet S1 state with a fluorescence maximum at 550 nm upon excitation at 400 nm. rsc.org
NMR spectroscopy is another powerful tool for elucidating the structure of these complexes in both solution and the solid state. rsc.orgacs.org The chemical shifts in ¹H and ¹³C NMR spectra provide information about the electronic environment of the quinoline ligand upon coordination to the gallium center. nih.govacs.org For instance, the resonances of the quinolinato protons in gallium complexes are typically shifted to a lower field compared to the free pro-ligands due to the deshielding effect of the Lewis acidic Ga(III) center. acs.org Solid-state NMR, including ¹H, ¹³C, and ⁷¹Ga NMR, can distinguish between different isomers, such as the meridional (mer) and facial (fac) isomers of tris(8-hydroxyquinolinato)gallium(III). rsc.orgresearchgate.net The similarity in the coordination spheres of [Ga(Br₂-HQ)₃] and [Ga(HQ)₃] was confirmed by their close ⁷¹Ga chemical shifts and quadrupolar coupling constants. rsc.org
Infrared (IR) spectroscopy is also used to characterize these complexes, with specific vibrational modes corresponding to Ga-O and Ga-N bonds providing direct evidence of coordination. researchgate.net Changes in the IR spectra upon thermal annealing can indicate conformational changes and re-arrangements of the quinolinate ligands. researchgate.net
The following table presents a summary of the correlation between the molecular structure and key spectroscopic features of this compound complexes.
Rational Design Strategies for Enhanced Research Efficacy
The rational design of this compound complexes with enhanced research efficacy involves a multi-pronged approach that leverages the principles of SAR and an understanding of the target biological systems. The primary goals of these strategies are to improve properties such as bioavailability, target specificity, and therapeutic potency.
One key strategy is the modification of the 8-hydroxyquinoline ligand to enhance the lipophilicity of the complex, thereby facilitating its passage through cell membranes. rsc.org This can be achieved by introducing lipophilic groups onto the quinoline scaffold. rsc.org For example, modifying the ligands of a this compound complex by replacing the 8-hydroxyquinoline ligands with 5-bromo-8-hydroxyquinoline was a strategy employed to enhance its anticancer activity. tandfonline.comnih.gov
Another important design principle is the "Trojan horse" strategy, where the gallium complex mimics the structure of essential metal-containing molecules, such as iron complexes, to gain entry into cells via existing transport mechanisms. nih.gov Since Ga(III) has a similar ionic radius to Fe(III), it can be taken up by cells through iron transport systems. rsc.orgnih.gov Once inside the cell, the redox-inactive Ga(III) can disrupt iron-dependent metabolic processes, leading to cellular dysfunction. rsc.org
Furthermore, the design of complexes with specific functionalities can enable additional therapeutic or diagnostic applications. For instance, the inherent fluorescence of many this compound complexes allows for their use in bioimaging to track their cellular uptake and distribution. acs.orgscirp.org The development of complexes with high fluorescence intensity is therefore a desirable design objective. acs.org
The following table outlines key rational design strategies for improving the research efficacy of this compound complexes.
Comparative Studies with Other Metal-8-Hydroxyquinolinate Complexes
Gallium(III) and aluminum(III) are both in Group 13 of the periodic table and share similar ionic radii and coordination preferences, typically forming six-coordinate complexes. mdpi.com The well-known Al(III) complex, tris(8-hydroxyquinoline)aluminium (Alq3), is a benchmark material in organic light-emitting diodes (OLEDs). scirp.org Comparative studies on the thermal properties of Gaq3 and Alq3 have shown that Gaq3 exhibits a higher glass transition temperature, suggesting stronger dipolar interactions in the gallium complex. researchgate.net In the context of polymerization, 8-quinolinolato gallium complexes have demonstrated improved rates compared to their aluminum analogues. acs.org
The comparison with iron(III) is particularly relevant from a biological perspective due to the "Trojan horse" mechanism. rsc.org Ga(III) and Fe(III) have similar ionic radii and coordination chemistry, allowing Ga(III) complexes to interfere with iron metabolism. rsc.org However, a crucial difference is that Ga(III) is redox-inactive, whereas Fe(III) can participate in redox cycling. rsc.org This inability of gallium to undergo redox reactions is a key aspect of its mechanism of action, as it can disrupt the function of iron-dependent enzymes without generating reactive oxygen species through Fenton-like chemistry. rsc.org
Complexes of 8-hydroxyquinoline and its derivatives with other metal ions like zinc(II), cadmium(II), and chromium(III) have also been studied for their fluorescence properties and potential applications. mdpi.compku.edu.cn For instance, while complexes with Al(III), Ga(III), Zn(II), and Cd(II) can be fluorescent, the Cr(III) ion has a quenching effect on the fluorescence of the 8-hydroxyquinoline ligand. mdpi.com The stability of the complex is also a critical factor. The tris(8-hydroxyquinolinato)gallium(III) complex (also known as KP46) is noted for its outstanding stability, which allows it to remain intact under physiological conditions. nih.govcore.ac.uk
The following table provides a comparative overview of key properties of this compound with complexes of other selected metals.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Approaches in Mechanistic Studies
A significant new direction in understanding how gallium(III) 8-hydroxyquinolinate works at a biological level is through the use of multi-omics. nih.gov This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of the compound's effects. By looking at these different layers of biological information together, researchers can develop a more complete model of how cells respond to the compound.
Future studies will likely use transcriptomics to see which genes are turned on or off by gallium(III) 8-hydroxyquinolinate. mdpi.com Proteomics can then show how these gene changes affect the proteins in the cell. mdpi.com Metabolomics will help to map out how the cell's metabolism is altered. mdpi.com Putting all this data together will give a much clearer understanding of how the compound works, which could lead to new ways of using it in medicine. nih.govnih.govfrontiersin.org
Advanced Material Engineering for Novel Applications
The light-emitting properties of gallium(III) 8-hydroxyquinolinate make it a promising material for use in organic light-emitting diodes (OLEDs). Future work in this area will focus on improving the material to make it even better for this and other uses. This includes creating new nanostructured forms of the compound, like nanoparticles and nanowires, which can have unique optical and electronic properties.
Researchers are also looking at combining gallium(III) 8-hydroxyquinolinate with other materials, like polymers, to create hybrid materials. These new materials could be easier to work with, more stable, and have tunable properties. This could lead to new applications in areas like chemical sensing and photocatalysis.
Development of Next-Generation Gallium(III) 8-Hydroxyquinolinate Analogues
While gallium(III) 8-hydroxyquinolinate is a promising compound, scientists are working on creating new versions, or analogues, to improve its properties for specific uses. researchgate.net This involves making small changes to the 8-hydroxyquinoline (B1678124) part of the molecule. acs.orgnih.gov These changes can affect how the compound is absorbed by cells and where it goes in the body. researchgate.net
A major focus is on creating analogues with better light-emitting properties, such as higher efficiency and different colors of light. rsc.org This could be useful for applications like bio-imaging. acs.orgnih.gov Computers are being used to help design these new compounds, which speeds up the process of discovery.
A 2023 study synthesized four new gallium(III) complexes with different 8-hydroxyquinoline derivatives. acs.orgnih.gov One of these, referred to as CP-4, showed strong activity against a type of colon cancer cell. acs.orgnih.govresearchgate.netnih.gov Another compound, tris(8-quinolinolato)gallium(III), also known as KP46, has been tested in clinical trials as an oral cancer treatment. researchgate.netunivie.ac.at
Collaborative Research Initiatives in Bioinorganic Chemistry and Materials Science
The wide range of research on gallium(III) 8-hydroxyquinolinate requires a team effort from scientists in different fields. umn.edu By working together, experts in bioinorganic chemistry, materials science, and other areas can share their knowledge and resources to make faster progress.
These collaborations can help to quickly test new gallium compounds for their biological activity and find new ways to use them in electronic devices and medical tools. usc.gal This kind of teamwork will be key to unlocking the full potential of gallium(III) 8-hydroxyquinolinate and its related compounds. umn.edu
Q & A
Q. How can ligand modifications (e.g., substituent groups) be systematically studied to enhance this compound’s photophysical properties?
Q. What controls are essential when assessing this compound’s biocompatibility in bioimaging applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
